1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione
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Overview
Description
1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with an aldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine compounds with various functional groups.
Scientific Research Applications
1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A related compound with a similar pyrimidine ring structure but different substituents.
5-Methyl-5-phenylhydantoin: Another pyrimidine derivative with different functional groups.
Uniqueness
1,3-Dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9N2O2+ |
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Molecular Weight |
153.16 g/mol |
IUPAC Name |
1,3-dimethyl-5-methylidenepyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C7H9N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1H2,2-3H3/q+1 |
InChI Key |
ACUBQGWAWVQCPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C)C=[N+](C1=O)C |
Origin of Product |
United States |
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